molecular formula C18H14FIN2OS2 B11553882 (5E)-5-(3-fluorobenzylidene)-3-{[(4-iodo-2-methylphenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-(3-fluorobenzylidene)-3-{[(4-iodo-2-methylphenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11553882
M. Wt: 484.4 g/mol
InChI Key: XGKHMTNGEGRACQ-CXUHLZMHSA-N
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Description

(5E)-5-[(3-FLUOROPHENYL)METHYLIDENE]-3-{[(4-IODO-2-METHYLPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a fluorophenyl group, and an iodophenyl group. It has garnered interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(3-FLUOROPHENYL)METHYLIDENE]-3-{[(4-IODO-2-METHYLPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps. One common method includes the condensation of 3-fluorobenzaldehyde with 4-iodo-2-methylaniline to form an intermediate Schiff base. This intermediate is then reacted with a thiazolidinone derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(3-FLUOROPHENYL)METHYLIDENE]-3-{[(4-IODO-2-METHYLPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, particularly involving the iodine atom, using reagents like sodium iodide or silver nitrate.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazolidinones.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, (5E)-5-[(3-FLUOROPHENYL)METHYLIDENE]-3-{[(4-IODO-2-METHYLPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has shown potential as an antimicrobial and anticancer agent. Studies have indicated that it can inhibit the growth of certain bacterial strains and cancer cell lines.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced durability or resistance to degradation.

Mechanism of Action

The mechanism of action of (5E)-5-[(3-FLUOROPHENYL)METHYLIDENE]-3-{[(4-IODO-2-METHYLPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins that are essential for the survival and proliferation of bacteria or cancer cells. The compound may also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinone derivatives: Compounds with similar thiazolidinone rings but different substituents.

    Fluorophenyl derivatives: Compounds with fluorophenyl groups but different core structures.

    Iodophenyl derivatives: Compounds with iodophenyl groups but different core structures.

Uniqueness

The uniqueness of (5E)-5-[(3-FLUOROPHENYL)METHYLIDENE]-3-{[(4-IODO-2-METHYLPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C18H14FIN2OS2

Molecular Weight

484.4 g/mol

IUPAC Name

(5E)-5-[(3-fluorophenyl)methylidene]-3-[(4-iodo-2-methylanilino)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H14FIN2OS2/c1-11-7-14(20)5-6-15(11)21-10-22-17(23)16(25-18(22)24)9-12-3-2-4-13(19)8-12/h2-9,21H,10H2,1H3/b16-9+

InChI Key

XGKHMTNGEGRACQ-CXUHLZMHSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)I)NCN2C(=O)/C(=C\C3=CC(=CC=C3)F)/SC2=S

Canonical SMILES

CC1=C(C=CC(=C1)I)NCN2C(=O)C(=CC3=CC(=CC=C3)F)SC2=S

Origin of Product

United States

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